molecular formula C9H19NO B1622779 3-(3-Methoxypropyl)piperidine CAS No. 868067-67-8

3-(3-Methoxypropyl)piperidine

Cat. No.: B1622779
CAS No.: 868067-67-8
M. Wt: 157.25 g/mol
InChI Key: RAJZPRJBARPLQW-UHFFFAOYSA-N
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Description

3-(3-Methoxypropyl)piperidine is an organic compound with the molecular formula C9H19NO. It is a derivative of piperidine, a six-membered heterocyclic amine, and features a methoxypropyl group attached to the nitrogen atom of the piperidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 3-(3-Methoxypropyl)piperidine involves the reaction of 4-hydroxypiperidine with 3-methoxypropyl chloride in the presence of a base such as sodium hydroxide. The reaction typically takes place in an organic solvent like dichloromethane under reflux conditions .

Industrial Production Methods

In industrial settings, the synthesis of this compound can be scaled up using similar reaction conditions. The process involves the use of large-scale reactors and continuous flow systems to ensure efficient production. Post-reaction purification steps include extraction, washing with saline solution, and drying to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

3-(3-Methoxypropyl)piperidine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Hydrogen gas, Raney nickel

    Substitution: Halogenated compounds, sodium hydroxide

Major Products Formed

    Oxidation: Ketones, carboxylic acids

    Reduction: Reduced piperidine derivatives

    Substitution: Functionalized piperidine derivatives

Mechanism of Action

The mechanism of action of 3-(3-Methoxypropyl)piperidine involves its interaction with specific molecular targets and pathways. In medicinal chemistry, it may act on neurotransmitter receptors or enzymes involved in neurological processes. The exact pathways and targets can vary depending on the specific application and the structure of the derivatives being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3-Methoxypropyl)piperidine is unique due to the presence of the methoxypropyl group, which imparts distinct chemical and physical properties. This substitution can influence the compound’s reactivity, solubility, and biological activity, making it a valuable intermediate in the synthesis of specialized compounds .

Properties

IUPAC Name

3-(3-methoxypropyl)piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO/c1-11-7-3-5-9-4-2-6-10-8-9/h9-10H,2-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAJZPRJBARPLQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCC1CCCNC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70405720
Record name 3-(3-methoxypropyl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70405720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

868067-67-8
Record name 3-(3-methoxypropyl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70405720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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